N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

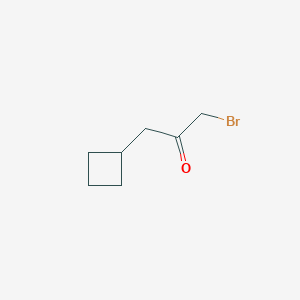

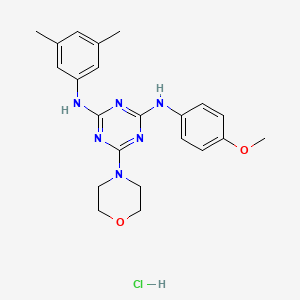

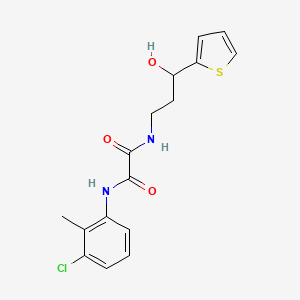

The compound is a derivative of the amino acid histidine, with additional groups attached to it. The “N-alpha-(9-Fluorenylmethyloxycarbonyl)” part suggests the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis . The “N-im-2-chlorotrityl” part could refer to a 2-chlorotrityl group, another common protective group .

Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mild basic conditions, while the 2-chlorotrityl group can be removed under slightly acidic conditions . This allows for controlled reactions during peptide synthesis.科学的研究の応用

Peptide Synthesis and Protection Strategies

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine is utilized in peptide synthesis for its protective effects on histidine residues. The N-(α)-Benzyloxycarbonyl-N(π)-t-butoxymethyl -L-histidine and N(α)-fluoren-9-ylmethoxycarbonyl--N(π)-t-butoxymethyl-L-histidine have demonstrated efficacy in peptide synthesis involving histidine residues, showcasing the base- and hydrogenolysis-resistant imidazole protecting group's removal through mild acidolysis (Colombo, Colombo, & Jones, 1984). Furthermore, the development of a new Nπ-protecting group for histidine, Nπ-(1-adamantyloxymethyl)histidine, has been reported to be effective for peptide synthesis when used in combination with fluoren-9-ylmethoxycarbonyl as an Nα-protecting group, successfully synthesizing thyrotropin-releasing hormone (Okada et al., 1996).

Analytical Applications in Amino Acid Determination

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine derivatives have been employed in the analysis of amino acids through derivatization techniques. A method using 9-fluorenylmethyl chloroformate for the determination of primary and secondary amino acids under mild conditions has been developed, offering a high-throughput approach for amino acid analysis with good sensitivity and selectivity. This methodology facilitates the rapid, stable, and highly fluorescent derivatization of amino acids, including histidine, demonstrating its utility in both basic and applied research contexts (Einarsson, Josefsson, & Lagerkvist, 1983).

Innovative Detection and Imaging Techniques

Research on nitrogen-doped carbon nanoparticle modulated turn-on fluorescent probes for histidine detection exemplifies the innovative applications of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine. These probes offer rapid, selective detection and imaging of histidine in living cells, highlighting the potential for these compounds in bio-labeling assays and clinical diagnostics (Zhu et al., 2016).

将来の方向性

作用機序

Target of Action

Fmoc-D-His(Clt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it serves as a building block in the creation of larger peptide structures .

Mode of Action

The compound is a derivative of the amino acid histidine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . This modification provides the compound with self-assembly features, promoting the association of building blocks in peptide synthesis . The Fmoc group serves as a temporary protection for the amino group during the synthesis process, preventing unwanted side reactions .

Biochemical Pathways

As a building block in peptide synthesis, Fmoc-D-His(Clt)-OH contributes to the formation of various biochemical pathways depending on the specific peptide being synthesized . The resulting peptides can be involved in numerous biological processes, including cell signaling, development of epitope-specific antibodies, and disease biomarker identification .

Result of Action

The primary result of Fmoc-D-His(Clt)-OH’s action is the successful synthesis of peptides . These peptides can have various molecular and cellular effects depending on their specific structures and sequences. For example, they can serve as signaling molecules, antibodies, or disease biomarkers .

Action Environment

The action of Fmoc-D-His(Clt)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and solvent can affect the efficiency of the synthesis and the stability of the compound . The compound is stable under a variety of conditions, making it suitable for use in both batch processes and continuous flow conditions .

特性

IUPAC Name |

(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-DIPNUNPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-His(Clt)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)

![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)

![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)